2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a benzyl group, and a methoxymethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide typically involves multiple steps. One common method involves the reaction of D-Serine with benzylchloroformate and magnesium oxide in diethyl ether to produce ®-N-(benzyloxycarbonyl)serine. This intermediate is then treated with benzylamine in the presence of 4-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit glycosyltransferase enzymes, thereby affecting glycosylation processes in cells . The compound’s structure allows it to bind to these enzymes and disrupt their normal function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-N-benzyl-2-(methoxyamino)acetamide: This compound is structurally similar but has a methoxyamino group instead of a methoxymethylamino group.
N-(2-hydroxyphenyl)acetamide: Another similar compound with a hydroxyphenyl group instead of a benzyl group.
Uniqueness
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit glycosylation processes and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
163840-93-5 |
---|---|
Molekularformel |
C13H19N3O3 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide |
InChI |
InChI=1S/C13H19N3O3/c1-10(17)16-12(15-9-19-2)13(18)14-8-11-6-4-3-5-7-11/h3-7,12,15H,8-9H2,1-2H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
CQMZBHDKHVAQDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(=O)NCC1=CC=CC=C1)NCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.